Pyrope

Description

Properties

CAS No. |

1302-68-7 |

|---|---|

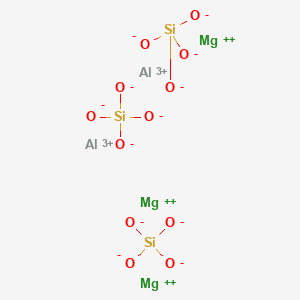

Molecular Formula |

Al2Mg3O12Si3 |

Molecular Weight |

403.121 |

IUPAC Name |

dialuminum;trimagnesium;trisilicate |

InChI |

InChI=1S/2Al.3Mg.3O4Si/c;;;;;3*1-5(2,3)4/q2*+3;3*+2;3*-4 |

InChI Key |

FDKCTEWMJWRPDS-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3] |

Synonyms |

pyrope |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Symmetry of Pyrope Garnet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and symmetry of pyrope garnet, a magnesium aluminum silicate (B1173343) mineral of the garnet group. The information presented herein is curated for professionals in research, materials science, and geology, with a focus on detailed crystallographic data and the experimental methodologies used for its determination.

Introduction to this compound Garnet

This compound is an end-member of the pyralspite garnet series, with the ideal chemical formula Mg₃Al₂(SiO₄)₃[1][2]. It is a nesosilicate, characterized by isolated silica (B1680970) tetrahedra linked by other cations[3]. This compound crystallizes in the cubic system and is known for its characteristic blood-red to purplish-red color, although pure this compound is colorless[1][4]. Its name is derived from the Greek words "pyr" for fire and "ops" for eye, alluding to its fiery appearance[5]. This compound is a significant mineral in the Earth's upper mantle and is often found in high-pressure metamorphic rocks and ultramafic igneous rocks like peridotites and kimberlites[3][6].

Crystallographic Data

The crystal structure of this compound garnet has been extensively studied, providing precise data on its unit cell, atomic positions, and bonding characteristics. This information is crucial for understanding its physical and chemical properties.

Symmetry and Space Group

This compound garnet belongs to the cubic crystal system, specifically the hexoctahedral class (m3m)[1]. Its crystal structure is described by the space group Ia3d[1][7][8]. This high-symmetry space group dictates the arrangement of atoms within the unit cell and the overall morphology of this compound crystals, which commonly exhibit dodecahedral or trapezohedral forms[1][3][4].

Unit Cell and Atomic Coordinates

The crystal structure of garnet is comprised of three distinct cation sites, designated as X, Y, and Z[3][9]. In this compound, the dodecahedral X site is occupied by magnesium (Mg²⁺), the octahedral Y site by aluminum (Al³⁺), and the tetrahedral Z site by silicon (Si⁴⁺)[3][6][9]. The general formula for garnets is X₃Y₂(ZO₄)₃[3][9]. The structure consists of a framework of alternating SiO₄ tetrahedra and AlO₆ octahedra, with Mg²⁺ ions filling the larger dodecahedral cavities[9][10].

The following tables summarize the key crystallographic data for this compound garnet.

| Parameter | Value | Reference |

| Crystal System | Cubic (Isometric) | [1][2][4][11] |

| Crystal Class | Hexoctahedral (m3m) | [1] |

| Space Group | Ia3d | [1][7][8] |

| Lattice Parameter (a) | ~11.441 - 11.562 Å | [5][9] |

| Formula Units per Cell (Z) | 8 | [9] |

Table 1: Crystallographic Data for this compound Garnet.

The precise atomic positions within the unit cell are essential for detailed structural analysis. The following coordinates are based on single-crystal X-ray diffraction studies.

| Atom | Site | x | y | z | Reference |

| Mg | 24c | 0.125 | 0 | 0.25 | [5] |

| Al | 16a | 0 | 0 | 0 | [5] |

| Si | 24d | 0.375 | 0 | 0.25 | [5] |

| O | 96h | ~0.034 | ~0.051 | ~0.653 | [5] |

Table 2: Atomic Coordinates for this compound Garnet. Note: The oxygen coordinates can vary slightly between different studies.

Bond Lengths and Angles

The interatomic distances and angles within the this compound structure provide insight into the geometry of the coordination polyhedra and the nature of the chemical bonds.

| Bond | Distance (Å) | Reference |

| Mg-O | ~2.22 - 2.37 | [9] |

| Al-O | ~1.90 - 1.91 | [9] |

| Si-O | ~1.63 - 1.65 | [9] |

Table 3: Selected Interatomic Distances in this compound Garnet.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound garnet relies on sophisticated diffraction techniques. The following sections outline the general methodologies for the key experiments cited in the literature.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal[10].

Methodology:

-

Crystal Selection and Mounting: A small, high-quality single crystal of this compound (typically < 0.5 mm in diameter) with no visible fractures or inclusions is selected under a microscope. The crystal is then mounted on a thin glass fiber or a specialized loop, which is attached to a goniometer head[10].

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays, commonly from a molybdenum or copper source, are directed at the crystal[10]. The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).

-

Data Processing: The collected diffraction data, consisting of a series of images, is processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson techniques. The initial structural model is then refined using a least-squares method to obtain the final atomic coordinates, site occupancies, and atomic displacement parameters[8].

High-Resolution Powder X-ray Diffraction (HRPXRD) and Rietveld Refinement

For materials where suitable single crystals are not available, or for studying fine-scale intergrowths, high-resolution powder X-ray diffraction is employed. The data is then analyzed using the Rietveld method.

Methodology:

-

Sample Preparation: A small fragment of the this compound sample is crushed into a fine powder using a mortar and pestle (e.g., made of corundum)[9]. The powder is then loaded into a thin capillary tube (e.g., made of Kapton)[9].

-

Data Collection: The capillary containing the sample is mounted in a powder diffractometer. For high-resolution data, a synchrotron X-ray source is often used[9]. The sample is typically rotated during data collection to ensure random orientation of the crystallites[9]. The diffraction pattern is recorded as a function of the diffraction angle (2θ)[7].

-

Rietveld Refinement: The Rietveld method is a full-pattern fitting technique that refines a theoretical diffraction pattern to match the experimental data[12]. The refinement process involves adjusting various parameters, including lattice parameters, atomic coordinates, site occupancies, and peak shape parameters, until the best fit is achieved[7][12]. Software such as GSAS is commonly used for this purpose[7].

Structural Relationships and Classification

This compound is a member of the larger garnet group, which is subdivided into two main series: the pyralspites and the ugrandites, based on the cation occupying the X site[6]. The following diagram illustrates the classification of this compound within this group.

Caption: Classification of this compound within the Garnet Group.

Conclusion

The crystal structure and symmetry of this compound garnet are well-defined, characterized by a cubic unit cell with the space group Ia3d. Its structure, consisting of a framework of silica tetrahedra and alumina (B75360) octahedra with magnesium in dodecahedral coordination, has been precisely determined through single-crystal and powder X-ray diffraction techniques. The detailed crystallographic data presented in this guide are fundamental for understanding the material's properties and for its application in various scientific and industrial fields.

References

- 1. mindat.org [mindat.org]

- 2. researchgate.net [researchgate.net]

- 3. minsocam.org [minsocam.org]

- 4. researchgate.net [researchgate.net]

- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. researchgate.net [researchgate.net]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 12. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

An In-depth Technical Guide to the Chemical and Physical Properties of Pure Pyrope

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrope, a magnesium aluminum silicate, is a member of the garnet group of minerals. In its purest form, it is colorless, though it is renowned for its characteristic fiery red hues that arise from trace amounts of chromium and iron.[1][2] This guide provides a comprehensive overview of the core chemical and physical properties of pure this compound, with a particular emphasis on the experimental methodologies used for their determination. Given that pure this compound is exceptionally rare in nature, this document also addresses the properties of this compound-rich solid solutions, primarily with almandine, which are more commonly encountered.[3][4][5][6]

Chemical Properties and Composition

The ideal chemical formula for pure this compound is Mg₃Al₂(SiO₄)₃ .[3][7] It belongs to the pyralspite garnet series, which also includes almandine (Fe₃Al₂(SiO₄)₃) and spessartine (Mn₃Al₂(SiO₄)₃).[7] Within this series, extensive solid solutions exist, with magnesium, iron, and manganese readily substituting for one another in the crystal lattice.[8] Consequently, most natural this compound specimens contain a significant almandine component.[9]

Elemental Composition

The theoretical elemental composition of pure this compound is presented in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Percentage by Weight | Oxide | Percentage by Weight |

| Magnesium | Mg | 24.305 | 18.09% | MgO | 29.99% |

| Aluminum | Al | 26.982 | 13.39% | Al₂O₃ | 25.29% |

| Silicon | Si | 28.085 | 20.90% | SiO₂ | 44.71% |

| Oxygen | O | 15.999 | 47.63% |

Note: Data derived from stoichiometric calculations.

The vibrant red color often associated with this compound is primarily due to the presence of chromium (Cr³⁺) as a trace element.[1] Iron (Fe²⁺), substituting for magnesium, also contributes to the reddish coloration.[1]

Physical and Crystallographic Properties

The physical characteristics of this compound are directly linked to its crystal structure and chemical composition. As a member of the garnet group, this compound crystallizes in the isometric system, a feature that dictates many of its isotropic properties.[2]

Summary of Physical Properties

| Property | Value | Notes |

| Crystal System | Isometric | |

| Crystal Class | Hexoctahedral (4/m 3 2/m) | |

| Space Group | Ia3d | |

| Habit | Typically dodecahedral or trapezohedral crystals; also found as granular masses.[2] | |

| Hardness (Mohs) | 7.0 - 7.5 | Suitable for a wide range of applications due to its high durability. |

| Density (g/cm³) | 3.582 (calculated for pure this compound) | Natural this compound-almandine garnets have densities ranging up to 4.3 g/cm³.[4] |

| Cleavage | None | |

| Fracture | Conchoidal | |

| Luster | Vitreous (glassy) to greasy | |

| Color | Colorless (pure); typically red, purplish-red, or orange-red due to impurities.[1][2] | |

| Streak | White | |

| Refractive Index | 1.714 (for pure this compound) | Varies with composition in solid solutions. |

| Birefringence | None (isotropic) | |

| Dispersion | 0.022 | |

| Melting Point | Metastable congruent melting point at 1 bar is 1570 ± 30 K.[10][11] |

Experimental Protocols

Accurate characterization of this compound's properties relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

X-ray Diffraction (XRD) for Crystal Structure Determination

Objective: To determine the crystal system, space group, and unit cell parameters of this compound.

Methodology:

-

Single-Crystal XRD:

-

A small, single crystal of this compound (typically < 0.5 mm) is mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected on a detector.

-

The resulting data are used to solve the crystal structure and refine atomic positions and unit cell parameters.[12][13][14]

-

-

Powder XRD:

-

A sample of this compound is ground to a fine powder (< 10 μm).

-

The powder is packed into a sample holder.

-

The sample is analyzed in a powder X-ray diffractometer.

-

The instrument scans a range of 2θ angles (e.g., 10-80°) while recording the intensity of the diffracted X-rays.

-

The resulting diffractogram is compared to a database (e.g., the Powder Diffraction File) for phase identification. Rietveld refinement can be used for quantitative analysis and to determine lattice parameters.[15][16]

-

Typical Instrument Settings for Garnet Analysis:

-

Radiation: Cu Kα (λ = 1.5406 Å) or Mo Kα

-

Voltage and Current: 40 kV and 40 mA

-

Scan Type: Continuous

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Time per Step: 1-2 seconds

Density Determination using Gas Pycnometry

Objective: To precisely measure the density of a this compound sample.

Methodology:

-

A clean, dry pycnometer of known volume is weighed (m₁).

-

The this compound sample is placed inside the pycnometer, and it is weighed again (m₂).

-

The pycnometer containing the sample is filled with a displacement fluid of known density (ρ_fluid), typically helium gas for porous materials or a liquid in which the mineral is insoluble for non-porous samples.[17][18][19] The pycnometer is then weighed a final time (m₃).

-

The density of the this compound sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) * ρ_fluid] / [(m₂ - m₁) - (m₃ - m₂)]

Refractive Index Measurement with an Abbe Refractometer

Objective: To determine the refractive index of a this compound crystal.

Methodology:

-

A flat, polished surface on the this compound crystal is required.

-

A small drop of contact liquid with a refractive index higher than that of this compound is placed on the prism of the Abbe refractometer.[20][21]

-

The polished surface of the this compound crystal is placed on the drop of contact liquid.

-

A light source is directed through the prism, and the user looks through the eyepiece.

-

The refractometer is adjusted until the boundary between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is then read directly from the calibrated scale.[22][23] For anisotropic minerals, a polarizing filter can be used to determine the different refractive indices.

Chemical Composition Analysis via Electron Probe Microanalysis (EPMA)

Objective: To obtain a quantitative chemical analysis of the this compound sample, including major and minor element concentrations.

Methodology:

-

A polished thin section or a mounted and polished this compound grain is coated with a thin layer of carbon to ensure electrical conductivity.[24]

-

The sample is placed in the electron microprobe.

-

A focused beam of high-energy electrons (e.g., 15-20 keV) is directed at a specific point on the sample.[25][26][27]

-

The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.

-

The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).

-

The data is compared to that of known standards to quantify the elemental composition of the sample.[28]

Vibrational Spectroscopy (Raman) for Structural Characterization

Objective: To investigate the vibrational modes of the this compound crystal lattice, which can provide information about its structure and composition.

Methodology:

-

A this compound crystal is placed on the microscope stage of a Raman spectrometer.

-

A monochromatic laser beam (e.g., 532 nm or 785 nm) is focused onto the sample.[29][30]

-

The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light.

-

The remaining Raman scattered light is dispersed by a grating and detected by a CCD camera.

-

The resulting Raman spectrum shows peaks corresponding to the vibrational modes of the SiO₄ tetrahedra and the cations in the crystal structure.[31]

Visualizations

Pyralspite Solid Solution Series

Caption: The Pyralspite garnet series showing solid solution relationships.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for the characterization of a this compound sample.

Property Variation in this compound-Almandine Solid Solution

References

- 1. mindat.org [mindat.org]

- 2. mindat.org [mindat.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Learning Geology: this compound [geologylearn.blogspot.com]

- 5. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]

- 6. mdpi.com [mdpi.com]

- 7. geologypage.com [geologypage.com]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. msaweb.org [msaweb.org]

- 10. researchgate.net [researchgate.net]

- 11. Melting and thermodynamic properties of this compound (Mg3Al2Si3O12) [pubs.usgs.gov]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. Non-destructive in situ analysis of garnet by combining scanning electron microscopy and X-ray diffraction techniques [redalyc.org]

- 16. researchgate.net [researchgate.net]

- 17. measurlabs.com [measurlabs.com]

- 18. Determination of density by gas pycnometry | Norlab [norlab.com]

- 19. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 20. science.smith.edu [science.smith.edu]

- 21. refractometer.pl [refractometer.pl]

- 22. Refractometry - A.KRÜSS Optronic [kruess.com]

- 23. medilabexports.com [medilabexports.com]

- 24. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 28. epmalab.uoregon.edu [epmalab.uoregon.edu]

- 29. article.sapub.org [article.sapub.org]

- 30. gem-center.ru [gem-center.ru]

- 31. mdpi.com [mdpi.com]

A Technical Guide to the Geological Formation Conditions of Pyrope Garnet

Audience: Researchers, Scientists, and Professionals in Earth Sciences.

This guide provides a comprehensive overview of the geological and physicochemical conditions required for the formation of pyrope garnet. It details the petrogenetic pathways, pressure-temperature stability fields, and geochemical characteristics of this significant silicate (B1173343) mineral. The content incorporates quantitative data from experimental petrology and describes the methodologies used to determine mineral stability under high-pressure and high-temperature conditions.

Introduction to this compound Garnet

This compound is a nesosilicate mineral and a member of the garnet group, specifically the pyralspite series, which also includes almandine and spessartine.[1] Its ideal chemical formula is Mg₃Al₂(SiO₄)₃ , representing the magnesium-rich end-member.[2][3] In nature, this compound is rarely found in its pure form and typically exists in a solid solution series with other garnets, most commonly almandine (Fe₃Al₂(SiO₄)₃), where iron substitutes for magnesium.[4]

This compound is renowned for its formation under conditions of high pressure and high temperature, making it a critical indicator mineral for geologists studying the Earth's upper mantle and deep crustal processes.[5][6] Its presence in rocks signifies formation at significant depths. The name "this compound" is derived from the Greek words pyr for "fire" and ops for "eye," alluding to its typical fiery red coloration.[4] This color is often enhanced by trace amounts of chromium (Cr), which can impart a deep red to distinctive violet-purple hue.[2][4]

Geological Environments and Host Rocks

This compound garnet is predominantly found in ultramafic and high-grade metamorphic rocks that have equilibrated at high pressures. Its occurrence is largely restricted to specific geological settings deep within the Earth.

-

Mantle Peridotites: The primary origin of most this compound is in ultramafic rocks, particularly peridotite, which constitutes a major part of the Earth's upper mantle.[4][6] These this compound-bearing peridotites are often brought to the surface as xenoliths (foreign rock fragments) within kimberlite pipes.[4]

-

Kimberlites: These igneous rocks, originating from deep within the mantle, are the primary vehicle for transporting diamonds and associated minerals like this compound to the surface.[1][6] Chromium-rich this compound (chrome-pyrope) is a key indicator mineral used in diamond exploration, as its presence in surface deposits can point to a nearby diamond-bearing kimberlite pipe.[4][7]

-

Eclogites: These are high-pressure, high-temperature metamorphic rocks formed from the metamorphism of mafic crust (like basalt or gabbro), often during subduction.[2][8] this compound is a characteristic mineral in eclogites, coexisting with the sodium-rich pyroxene, omphacite.

-

Ultrahigh-Pressure (UHP) Metamorphic Terrains: this compound also occurs in continental crustal rocks that have been subducted to mantle depths (over 100 km) and subsequently exhumed.[4] The Dora-Maira massif in the Western Alps is a classic example, containing crystals of nearly pure this compound.[4]

Physicochemical Conditions of Formation

The stability of this compound is constrained to a specific range of pressure and temperature (P-T) conditions, primarily within the garnet peridotite and eclogite metamorphic facies. Experimental studies have been crucial in defining these stability fields.

The formation conditions and chemical composition of this compound are summarized in the tables below.

Table 1: Pressure-Temperature (P-T) Formation Conditions for this compound Garnet

| Geological Setting | Typical Pressure Range (GPa) | Typical Temperature Range (°C) | Notes |

|---|---|---|---|

| Garnet Peridotite (Mantle) | > 2.0 GPa | 900 - 1400 °C | Formation is pressure-dependent; replaces spinel at higher pressures. |

| Eclogite Facies Metamorphism | 1.2 - 3.0 GPa | 450 - 1000 °C | Co-stable with omphacite; indicates high-pressure metamorphism of mafic rocks. |

| UHP Metamorphism | > 2.8 GPa | 700 - 900 °C | Associated with minerals like coesite, indicating extreme pressures. |

| Experimental Synthesis | 2.7 - 4.0 GPa | ~1250 °C | Conditions for synthesizing garnet from hornblende in laboratory settings.[9] |

Table 2: Geochemical Composition of the Pyralspite Garnet Series

| Mineral Name | End-Member Formula | Key Cation (X-site) | Common Substituting Elements |

|---|---|---|---|

| This compound | Mg₃Al₂(SiO₄)₃ | Magnesium (Mg²⁺) | Iron (Fe²⁺), Calcium (Ca²⁺), Manganese (Mn²⁺) |

| Almandine | Fe₃Al₂(SiO₄)₃ | Iron (Fe²⁺) | Magnesium (Mg²⁺), Manganese (Mn²⁺) |

| Spessartine | Mn₃Al₂(SiO₄)₃ | Manganese (Mn²⁺) | Iron (Fe²⁺), Magnesium (Mg²⁺) |

Note: Natural garnets are almost always solid solutions of these end-members.[5]

Petrogenetic Formation Pathways

The term "signaling pathways" is not standard in geology. In this context, it is interpreted as petrogenetic pathways , illustrating the sequence of geological processes and transformations that lead to the formation of this compound-bearing rocks. The diagram below outlines these logical relationships, from the protolith (source rock) to the final mineral assemblage under specific tectonic conditions.

Caption: Petrogenetic pathways for this compound garnet formation.

Experimental Protocols for Determining Mineral Stability

The stability fields of minerals like this compound are determined experimentally using high-pressure, high-temperature apparatus. The piston-cylinder apparatus is a common device for achieving the conditions necessary for this compound synthesis and stability studies.[10][11]

A typical experimental protocol to determine the stability of this compound involves the following steps:

-

Starting Material Preparation:

-

A mixture of high-purity oxides (e.g., MgO, Al₂O₃, SiO₂) or gels corresponding to the stoichiometric composition of this compound is prepared.[12] Alternatively, finely ground natural minerals can be used as starting materials.

-

The mix is homogenized by grinding under ethanol (B145695) in an agate mortar.

-

For hydrous experiments, a specific amount of distilled water may be added.

-

-

Sample Encapsulation:

-

The prepared powder is loaded into a noble metal capsule, typically made of platinum (Pt) or gold (Au), to prevent reaction with the surrounding assembly. The capsule is welded shut to create a closed system.[11]

-

-

Furnace Assembly:

-

The sealed capsule is placed within a furnace assembly. A common assembly consists of concentric cylinders designed to insulate and transmit pressure evenly.

-

Pressure Medium: A soft, pressure-transmitting material like sodium chloride (NaCl), talc, or Pyrex glass surrounds the capsule.[11]

-

Furnace: A graphite (B72142) cylinder, which serves as the resistive heating element, is placed around the pressure medium.

-

Thermocouple: A thermocouple (e.g., Type B, Pt-Rh) is positioned near the capsule to monitor temperature accurately.[11]

-

-

Experimental Run:

-

The entire assembly is placed into the core of the piston-cylinder pressure vessel.[10]

-

Pressure is first applied by advancing the piston into the cylinder to the desired target pressure (e.g., 3.0 GPa).

-

An electric current is then passed through the graphite furnace to raise the temperature to the target value (e.g., 1200°C).

-

The experiment is held at these P-T conditions for a set duration (hours to days) to allow the reaction to reach equilibrium.

-

-

Quenching and Analysis:

-

At the end of the run, the experiment is quenched by cutting the power to the furnace, causing a rapid temperature drop while maintaining high pressure. This freezes the equilibrium mineral assemblage.

-

Pressure is then slowly released, and the sample assembly is extracted.

-

The capsule is opened, and the resulting run product (the synthesized minerals) is analyzed using techniques such as X-ray Diffraction (XRD) to identify the crystalline phases present and Scanning Electron Microscopy (SEM) with Energy Dispersive Spectroscopy (EDS) to examine textures and chemical compositions.

-

The following diagram illustrates this experimental workflow.

Caption: Workflow for a high-pressure piston-cylinder experiment.

Conclusion

The formation of this compound garnet is unequivocally linked to environments of high pressure (>2.0 GPa) and high temperature (>900°C), characteristic of the Earth's upper mantle and deep, subducted crust. Its specific chemical composition, particularly its magnesium content and trace element signatures like chromium, makes it an invaluable tool for petrologists. By studying natural this compound occurrences and replicating their formation conditions through high-pressure experiments, scientists can decipher the complex geological history of rocks and gain deeper insights into the dynamic processes of the Earth's interior.

References

- 1. mindat.org [mindat.org]

- 2. geologyscience.com [geologyscience.com]

- 3. geologyscience.com [geologyscience.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Garnet | Common Minerals [commonminerals.esci.umn.edu]

- 6. Garnet - Wikipedia [en.wikipedia.org]

- 7. This compound Garnet: Meaning, Prices & Properties Info Guide [gemrockauctions.com]

- 8. ESSD - The secret life of garnets: a comprehensive, standardized dataset of garnet geochemical analyses integrating localities and petrogenesis [essd.copernicus.org]

- 9. ajsonline.org [ajsonline.org]

- 10. Piston-cylinder apparatus - Wikipedia [en.wikipedia.org]

- 11. Piston Cylinders – High Pressure Geology | ETH Zurich [highpressure.ethz.ch]

- 12. researchgate.net [researchgate.net]

The Petrogenesis of Pyrope in Metamorphic Terranes: A Technical Guide

Abstract

Pyrope, the magnesium-rich end-member of the garnet group, is a key indicator mineral in high-pressure (HP) and ultra-high-pressure (UHP) metamorphic rocks. Its presence and chemical composition provide invaluable constraints on the pressure-temperature (P-T) conditions and tectonic settings of mountain belts and subduction zones. This technical guide offers a comprehensive overview of the natural occurrence of this compound in metamorphic rocks, intended for researchers, scientists, and professionals in drug development who may utilize mineralogical data in their studies. The guide details the petrological significance of this compound, its stability fields, and associated mineral assemblages. Furthermore, it provides detailed experimental protocols for the analytical techniques essential for the study of this compound-bearing rocks and presents quantitative data in a structured format for ease of comparison.

Introduction: The Significance of this compound in Metamorphism

This compound (Mg₃Al₂(SiO₄)₃) is a nesosilicate mineral and a member of the garnet group.[1][2] While pure this compound is rare in nature, it forms solid solutions with other garnet end-members, primarily almandine (Fe₃Al₂(SiO₄)₃) and grossular (Ca₃Al₂(SiO₄)₃).[3][4] The presence of this compound-rich garnet in metamorphic rocks is indicative of high-pressure and high-temperature conditions, typically associated with the eclogite and granulite facies.[3][5] As such, this compound is a critical mineral for understanding the geodynamic processes occurring deep within the Earth's crust and upper mantle.

The study of this compound-bearing rocks allows for the reconstruction of P-T paths of metamorphic terranes, providing insights into the processes of subduction, continental collision, and the exhumation of deep-seated rocks.[3] Furthermore, the chemical composition of this compound, including its major and trace element content, can be used to infer the nature of the protolith and the metasomatic processes that may have occurred during metamorphism.[6]

Geological Occurrence and Mineral Assemblages

This compound is predominantly found in two major types of high-grade metamorphic rocks: eclogites and granulites. It is also a key constituent of some mantle-derived rocks like peridotites, which can be incorporated into the crust through tectonic processes.[3]

Eclogite Facies

Eclogites are high-pressure, high-temperature metamorphic rocks formed from the transformation of basaltic protoliths, such as oceanic crust, during subduction.[5] The defining mineral assemblage of eclogite is the presence of omphacite (a sodic clinopyroxene) and this compound-rich garnet.[5] Plagioclase is notably absent in eclogites.[5] The this compound content of garnet in eclogites is a key indicator of the metamorphic pressure, with higher this compound content generally correlating with higher pressures.

Granulite Facies

Granulite facies rocks are formed under high-temperature and variable pressure conditions, characteristic of the lower continental crust.[7] this compound-bearing granulites are typically of mafic to ultramafic composition. The characteristic mineral assemblage includes orthopyroxene, clinopyroxene, plagioclase, and garnet.[7] The composition of garnet in granulites is highly variable and can be used in conjunction with other minerals to determine the P-T conditions of metamorphism.

Garnet Peridotites

Garnet peridotites are ultramafic rocks from the Earth's mantle that have been subjected to high pressures. These rocks can be found as xenoliths in kimberlites or as tectonically emplaced bodies in mountain belts.[8] The garnet in these rocks is typically chromium-rich this compound.[6]

Quantitative Data on this compound Composition and P-T Conditions

The following tables summarize representative chemical compositions of this compound from various metamorphic settings, along with their associated mineral assemblages and estimated pressure-temperature conditions of formation.

Table 1: Representative this compound Compositions and P-T Conditions in Eclogites

| Sample Location | Protolith | Mineral Assemblage | This compound (mol%) | Almandine (mol%) | Grossular (mol%) | P (GPa) | T (°C) | Reference |

| Udachnaya, Siberia | Oceanic Crust | Gt + Omp + Coe | 15-40 | 13-40 | 23-80 | 4.0-6.0 | 900-1100 | [9] |

| Fuping, China | Mafic Intrusion | Gt + Omp + Qz + Rt | 14-17 | 53-60 | 22-31 | 0.8-1.0 | 912-939 | [7] |

| Beni Bousera, Morocco | Subducted Oceanic Crust | Gt + Omp + Opx | - | - | - | >1.5 | 800-900 | [10] |

Table 2: Representative this compound Compositions and P-T Conditions in Granulites

| Sample Location | Protolith | Mineral Assemblage | This compound (mol%) | Almandine (mol%) | Grossular (mol%) | P (GPa) | T (°C) | Reference |

| Fuping, China | Mafic Lower Crust | Gt + Cpx + Opx + Pl + Qz | 14-17 | 53-60 | 22-31 | 0.8-1.0 | 912-939 | [7] |

| Tibetan Plateau | Lower Crustal Xenolith | Gt + Cpx + Pl + Qz | - | - | - | - | - | [11] |

Table 3: Representative this compound Compositions and P-T Conditions in Garnet Peridotites

| Sample Location | Protolith | Mineral Assemblage | This compound (mol%) | Almandine (mol%) | Grossular (mol%) | P (GPa) | T (°C) | Reference |

| V. Grib Pipe, Russia | Mantle Peridotite | Gt + Ol + Opx + Cpx | 68 | 18 | 14 | - | - | [8] |

| Arkhangelsk, Russia | Mantle Peridotite | Gt + Cpx | - | - | - | - | - | [12] |

Experimental Protocols for this compound Analysis

Accurate characterization of this compound and its host rock requires a combination of analytical techniques. The following sections provide detailed protocols for the key methods.

Electron Microprobe Analysis (EMPA)

EMPA is the primary technique for obtaining quantitative chemical compositions of minerals.

4.1.1. Sample Preparation

-

Prepare a polished thin section of the rock sample to a standard thickness of 30 µm.

-

Ensure the surface of the thin section is flat, highly polished, and free of scratches or plucking.

-

Carbon-coat the thin section to provide a conductive surface for the electron beam.

4.1.2. Instrument Setup and Calibration

-

Use a wavelength-dispersive spectrometer (WDS) for high precision and accuracy.

-

Set the accelerating voltage to 15 kV and the beam current to 10-20 nA for silicate (B1173343) analysis.[13] A focused beam is typically used for garnet analysis.

-

Calibrate the instrument using well-characterized natural and synthetic mineral standards. For garnet analysis, standards such as this compound, almandine, spessartine, and grossular should be used.

-

Perform regular checks on standards to monitor instrument drift.

4.1.3. Data Acquisition and Correction

-

Acquire X-ray counts for all major and minor elements of interest (Si, Al, Fe, Mg, Ca, Mn, Cr, Ti, Na, K).

-

Apply a full ZAF (atomic number, absorption, fluorescence) or equivalent matrix correction procedure to the raw X-ray data to obtain accurate elemental concentrations.[14]

-

For the determination of the iron oxidation state (Fe³⁺/ΣFe), the flank method can be employed, which involves measuring the shape and position of the Fe Lα and Lβ X-ray peaks.[15][16][17]

X-ray Diffraction (XRD)

XRD is used for the identification of mineral phases and for the determination of unit-cell parameters.

4.2.1. Sample Preparation

-

For powder XRD, carefully extract a pure mineral separate of the garnet from the rock sample.

-

Grind the garnet sample to a fine powder (typically <10 µm) in an agate mortar to ensure random orientation of the crystallites.

-

Mount the powder on a low-background sample holder.

4.2.2. Instrument Setup and Data Acquisition

-

Use a diffractometer with a Cu Kα radiation source.

-

Set the operating voltage and current according to the manufacturer's recommendations (e.g., 40 kV and 30 mA).[18]

-

Scan a 2θ range that covers the major diffraction peaks of garnet (typically 10-80°).

-

Use a slow scan speed and small step size for high-resolution data.

4.2.3. Data Analysis

-

Identify the mineral phases present in the sample by comparing the obtained diffraction pattern with a reference database such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[18]

-

Perform a Rietveld refinement of the diffraction pattern to obtain precise unit-cell parameters.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used for the rapid identification of minerals and for the characterization of their chemical composition.

4.3.1. Sample Preparation

-

A polished thin section or a single garnet crystal can be used for analysis.

-

Ensure the surface of the sample is clean.

4.3.2. Instrument Setup and Data Acquisition

-

Use a micro-Raman spectrometer equipped with a visible laser (e.g., 532 nm).[1]

-

Set the laser power to a level that does not cause thermal damage to the sample (e.g., 30 mW).[1]

-

Use a high-magnification objective to focus the laser beam on the target area.

-

Acquire the Raman spectrum over a wavenumber range that includes the characteristic garnet peaks (typically 100-1200 cm⁻¹).[2]

4.3.3. Data Analysis

-

Identify the garnet species by comparing the positions and relative intensities of the Raman peaks to reference spectra of known garnet end-members.[1][2] The main Raman peaks for pyralspite garnets are sensitive to the Mg, Fe, and Mn content.[2]

-

The shift in the position of specific Raman peaks can be used to semi-quantitatively estimate the composition of the garnet solid solution.[1]

Visualizations of Petrological Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the study of this compound-bearing metamorphic rocks.

Caption: Petrological analysis workflow for this compound-bearing rocks.

Caption: Metamorphic facies progression to this compound stability.

Conclusion

This compound-rich garnet is a cornerstone in the study of metamorphic petrology. Its presence, composition, and associated mineral assemblages provide a robust framework for deciphering the P-T-t histories of metamorphic terranes. The application of modern analytical techniques, as detailed in this guide, allows for the precise quantification of the conditions of this compound formation, thereby enhancing our understanding of fundamental geological processes. The continued study of this compound-bearing rocks will undoubtedly lead to further refinements in our models of crustal and mantle dynamics.

References

- 1. gem-center.ru [gem-center.ru]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Garnet - Wikipedia [en.wikipedia.org]

- 4. Garnet | Common Minerals [commonminerals.esci.umn.edu]

- 5. ALEX STREKEISEN-Eclogite- [alexstrekeisen.it]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jsg.utexas.edu [jsg.utexas.edu]

- 14. eps.mcgill.ca [eps.mcgill.ca]

- 15. geology.wisc.edu [geology.wisc.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 18. Non-destructive in situ analysis of garnet by combining scanning electron microscopy and X-ray diffraction techniques [redalyc.org]

A Technical Guide to the Pyrope-Almandine-Spessartine (Pyralspite) Solid Solution Series

Authored for: Researchers and Materials Scientists December 16, 2025

Abstract

Garnets are a group of nesosilicate minerals with significant applications in geoscience and materials science. The pyralspite group, an aluminum-bearing solid solution series consisting of pyrope (Mg₃Al₂(SiO₄)₃), almandine (Fe₃Al₂(SiO₄)₃), and spessartine (Mn₃Al₂(SiO₄)₃), is among the most important. The extensive substitution between the divalent cations Mg²⁺, Fe²⁺, and Mn²⁺ on the X-site of the garnet crystal structure leads to a wide range of chemical and physical properties. This guide provides a comprehensive overview of the pyralspite solid solution series, detailing the physicochemical and thermodynamic properties of its end-members, and outlining the standard experimental protocols for its characterization.

Introduction to the Pyralspite Solid Solution Series

Garnets are minerals that crystallize in the cubic system and conform to the general chemical formula X₃Y₂(SiO₄)₃. In this structure, the X site is occupied by divalent cations, the Y site by trivalent cations, and the Z site is occupied by silicon, forming isolated silica (B1680970) tetrahedra. The pyralspite series is defined by the occupation of the Y-site by aluminum (Al³⁺), while the X-site is variably occupied by magnesium (this compound), ferrous iron (almandine), and manganese (spessartine).

Complete solid solution exists between these three end-members, meaning they can mix in any proportion to form intermediate compositions. This continuous compositional variation allows garnets to be stable across a wide range of geological conditions, making them valuable indicator minerals for petrologists studying the pressure and temperature history of rocks. The relationship between the three end-members is typically visualized on a ternary diagram.

Physicochemical and Thermodynamic Properties

The physical and crystallographic properties of pyralspite garnets vary systematically with their chemical composition. The substitution of the smaller Mg²⁺ cation for the larger Fe²⁺ and Mn²⁺ cations significantly influences properties such as unit-cell dimensions, density, and refractive index. Thermodynamic properties govern the stability and mixing behavior of the solid solution. The almandine-pyrope join exhibits nearly ideal mixing behavior, whereas the almandine-spessartine join shows small positive deviations from ideality.

Quantitative Data for Pyralspite End-Members

The properties of the pure end-members provide the basis for understanding the behavior of the entire solid solution series.

| Property | This compound | Almandine | Spessartine |

| Chemical Formula | Mg₃Al₂(SiO₄)₃ | Fe₃Al₂(SiO₄)₃ | Mn₃Al₂(SiO₄)₃ |

| Molar Mass ( g/mol ) | 403.13 | 497.76 | 495.03 |

| Crystal System | Isometric (Cubic) | Isometric (Cubic) | Isometric (Cubic) |

| Space Group | Ia3d | Ia3d | Ia3d |

| Unit-Cell Parameter (a, Å) | 11.459 | 11.526[1] | 11.621[2] |

| Density (g/cm³) | 3.582[3] | 4.318[1] | 4.190[2] |

| Refractive Index (n) | 1.714 - 1.742[4] | ~1.830[1] | ~1.800[2] |

| Mohs Hardness | 7 - 7.5[3] | 7 - 7.5 | 7 - 7.5 |

| Standard Enthalpy of Formation (ΔH°f, kJ/mol) | -6280.2 | -5255.1 | -5506.1 |

| Standard Gibbs Free Energy of Formation (ΔG°f, kJ/mol) | -5919.1 | -4933.8 | -5182.3 |

Note: Thermodynamic data is sourced from Robie & Hemingway, 1995 (USGS Bulletin 2131) and represents standard state conditions (298.15 K, 1 bar).

Logical and Experimental Frameworks

The study of the this compound-almandine-spessartine series involves understanding the theoretical relationships between the end-members and applying a systematic workflow for empirical characterization.

Caption: Ternary relationship in the pyralspite solid solution series.

Caption: A typical workflow for the physicochemical analysis of garnet samples.

Experimental Protocols

Accurate characterization of pyralspite garnets requires precise analytical techniques. The two primary methods are Electron Probe Microanalysis (EPMA) for determining chemical composition and X-Ray Diffraction (XRD) for structural analysis.

Protocol for Electron Probe Microanalysis (EPMA)

EPMA provides quantitative, non-destructive elemental analysis of micro-volumes of a sample.

-

Sample Preparation:

-

Prepare a polished thin section (30 µm thick) or a grain mount of the garnet sample.

-

The surface must be flat and have a fine polish (e.g., down to 0.25 µm using diamond paste) to prevent topographical interference with the electron beam and X-ray takeoff angle.

-

Clean the sample thoroughly to remove any polishing residue.

-

Apply a conductive carbon coat (typically 20-25 nm thick) to the surface to dissipate electrical charge from the electron beam.

-

-

Instrument Setup and Calibration:

-

Use an electron probe microanalyzer with multiple wavelength-dispersive spectrometers (WDS).

-

Typical analytical conditions for silicate (B1173343) minerals are an accelerating voltage of 15 kV and a beam current of 10-20 nA. The beam should be focused to the smallest possible spot size (typically ~1 µm).

-

Calibrate the instrument using well-characterized standards. For pyralspite garnets, suitable standards include:

-

Si, Al: Almandine or other silicate standards

-

Mg: this compound or periclase

-

Fe: Almandine or fayalite

-

Mn: Spessartine or rhodonite

-

-

-

Data Acquisition:

-

Acquire backscattered electron (BSE) images to identify areas of interest and assess compositional zoning.

-

Perform quantitative point analyses on selected locations. For zoned crystals, conduct line scans or 2D maps from core to rim.

-

Measure peak and background X-ray intensities for each element. Counting times are adjusted to achieve desired precision, often longer for trace elements.

-

-

Data Reduction:

-

Raw X-ray counts are converted to elemental weight percentages using a ZAF or similar matrix correction procedure.

-

From the elemental weight percent data, calculate the mineral formula based on the stoichiometry of garnet (e.g., 12 oxygens).

-

Protocol for X-Ray Diffraction (XRD)

XRD is used to identify the garnet phase and precisely determine its unit-cell parameters, which are a function of its composition.

-

Sample Preparation:

-

For powder XRD, a small, pure sample of the garnet is required. This can be obtained by micro-drilling or hand-picking grains under a microscope.

-

Grind the sample to a fine powder (typically <10 µm) in an agate mortar to ensure random crystallite orientation.

-

Mount the powder onto a low-background sample holder.

-

-

Instrument Setup and Data Collection:

-

Use a powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation).

-

Set the instrument to scan over a relevant 2θ range for garnet (e.g., 10-80° 2θ).

-

Define the step size (e.g., 0.02° 2θ) and count time per step to achieve good peak resolution and signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the garnet phase by comparing the collected diffraction pattern to a reference database (e.g., the ICDD Powder Diffraction File).

-

Perform a unit-cell refinement using the positions of multiple diffraction peaks. This is often done using the Rietveld method, which fits the entire experimental pattern to a calculated model.

-

The refined unit-cell parameter 'a' can be correlated with the garnet's composition, providing a complementary dataset to EPMA results.

-

Conclusion

The this compound-almandine-spessartine solid solution series represents a cornerstone of silicate mineralogy and petrology. The predictable relationship between chemical composition and physical properties allows for detailed investigation into the formation and evolution of crustal and mantle rocks. By employing standardized analytical protocols such as EPMA and XRD, researchers can accurately determine the crystallochemical parameters of these garnets, providing crucial data for thermodynamic modeling and a deeper understanding of geological processes.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Gibbs Free Energy and Other Thermodynamic Functions [serc.carleton.edu]

- 3. [PDF] Thermodynamic properties of minerals and related substances at 298.15 K and 1 bar (10[5] pascals) pressure and at higher temperatures | Semantic Scholar [semanticscholar.org]

- 4. DAM [digital.library.unt.edu]

A Technical Guide to the Trace Element Geochemistry of Natural Pyrope

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrope, a magnesium-aluminum silicate (B1173343) mineral of the garnet group (Mg₃Al₂Si₃O₁₂), is a key constituent of the Earth's upper mantle and is found in various high-pressure and high-temperature metamorphic rocks.[1] Its crystal structure can incorporate a wide variety of trace elements, making it a powerful tool for petrologists and geochemists to unravel the complex processes occurring deep within the Earth. The trace element signatures of this compound provide invaluable insights into its origin, the conditions of its formation, and the geochemical evolution of its source rocks.[2][3] This technical guide provides a comprehensive overview of the trace element geochemistry of natural this compound, with a focus on quantitative data, analytical methodologies, and the interpretation of geochemical signatures.

While the direct application of this compound geochemistry in drug development is not established, the principles of trace element incorporation and characterization in crystalline structures are fundamental to materials science. Professionals in drug development who work with crystalline drug substances, excipients, or delivery systems may find the analytical techniques and principles of solid-state chemistry discussed herein to be of tangential relevance. The study of how a crystal lattice accommodates foreign elements can inform an understanding of impurities and doping in pharmaceutical crystals, and the advanced analytical techniques used for minerals are also applicable to the characterization of other solid materials.

Significance of Trace Elements in this compound

The geochemical significance of this compound lies in its ability to record and preserve information about its petrogenetic history. Trace elements are particularly useful in this regard for several reasons:

-

Petrogenetic Indicators: The concentration of certain trace elements in this compound can be used to distinguish between different geological settings, such as mantle peridotites, eclogites, and granulites.[4][5]

-

Diamond Exploration: Specific trace element signatures in this compound are used as indicators for the presence of diamond-bearing kimberlites.[3][6][7] High chromium and low calcium pyropes (G10 garnets) are particularly important in diamond prospecting.[6][8]

-

Geothermobarometry: The partitioning of certain trace elements between this compound and other coexisting minerals can be used to estimate the pressure and temperature conditions of rock formation. The nickel-in-garnet thermometer is a notable example.[9]

-

Mantle Metasomatism: this compound chemistry preserves records of metasomatic events in the lithospheric mantle, which involve the introduction of melts or fluids that alter the original chemical composition of the mantle rocks.[4][5]

Trace Element Composition of Natural this compound

The trace element composition of this compound varies significantly depending on its geological environment. The following tables summarize quantitative data for key trace elements in this compound from different settings.

Table 1: Representative Trace Element Concentrations (ppm) in this compound from Mantle Xenoliths

| Element | Lherzolite[4] | Harzburgite[4] | Megacryst[4] |

| Sc | 50 - 150 | 30 - 100 | 20 - 80 |

| Ti | 1000 - 5000 | 500 - 3000 | 2000 - 8000 |

| V | 50 - 200 | 40 - 150 | 30 - 120 |

| Cr | 10000 - 50000 | 20000 - 80000 | 5000 - 30000 |

| Mn | 1000 - 3000 | 1500 - 4000 | 800 - 2500 |

| Ni | 10 - 50 | 5 - 30 | 15 - 60 |

| Sr | 1 - 20 | 0.5 - 10 | 5 - 50 |

| Y | 5 - 30 | 2 - 20 | 10 - 50 |

| Zr | 10 - 80 | 5 - 50 | 20 - 150 |

| Ba | 0.1 - 5 | 0.05 - 2 | 0.5 - 10 |

| La | 0.01 - 0.5 | 0.005 - 0.2 | 0.1 - 2 |

| Ce | 0.05 - 2 | 0.02 - 1 | 0.5 - 10 |

| Nd | 0.1 - 5 | 0.05 - 2 | 1 - 20 |

| Sm | 0.1 - 3 | 0.05 - 1.5 | 1 - 15 |

| Eu | 0.05 - 1 | 0.02 - 0.5 | 0.5 - 5 |

| Gd | 0.2 - 4 | 0.1 - 2 | 2 - 20 |

| Dy | 0.5 - 8 | 0.2 - 5 | 5 - 40 |

| Er | 0.5 - 10 | 0.2 - 6 | 5 - 50 |

| Yb | 0.5 - 10 | 0.2 - 6 | 5 - 50 |

| Lu | 0.05 - 1.5 | 0.02 - 1 | 0.5 - 8 |

Note: These are representative ranges and can vary based on the specific locality and degree of metasomatism.

Experimental Protocols for Trace Element Analysis

The accurate determination of trace element concentrations in this compound requires sophisticated analytical techniques. The most common methods are Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) and Secondary Ion Mass Spectrometry (SIMS).

Sample Preparation

Proper sample preparation is critical to obtain high-quality data.

-

Mounting and Polishing: this compound grains are mounted in epoxy resin and polished to expose a smooth, flat surface. A final polish with colloidal silica (B1680970) is often used to achieve a scratch-free surface.

-

Cleaning: The polished mounts are thoroughly cleaned to remove any contaminants from the surface. This typically involves ultrasonic cleaning in a series of solvents such as ethanol (B145695) and ultrapure water.

-

Characterization: Prior to trace element analysis, the major element composition of the this compound is often determined using an Electron Probe Microanalyzer (EPMA). This provides essential information for internal standardization in LA-ICP-MS analysis.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful technique for in-situ microanalysis of trace elements.

-

Instrumentation: A high-frequency laser is used to ablate a small amount of material from the sample surface. The ablated material is then transported by a carrier gas (typically helium or argon) to an ICP-MS, where it is ionized and the ions are separated by their mass-to-charge ratio.

-

Analytical Parameters:

-

Laser Type: Excimer lasers (e.g., 193 nm ArF) are commonly used.

-

Spot Size: Typically ranges from 20 to 100 micrometers in diameter.

-

Fluence (Energy Density): Adjusted to ensure efficient ablation without excessive fractionation.

-

Repetition Rate: The number of laser pulses per second.

-

-

Data Acquisition: The instrument measures the ion counts for a suite of trace elements.

-

Calibration: Quantification is achieved using external calibration standards (e.g., NIST SRM 610/612 glass) and an internal standard element (e.g., Si or Ca, pre-determined by EPMA).[9]

-

Data Processing: Raw data (ion counts per second) are processed using specialized software to correct for instrument drift, background, and interferences, and to calculate final concentrations.

Visualizations

Experimental Workflow for LA-ICP-MS Analysis

Caption: Workflow for trace element analysis of this compound using LA-ICP-MS.

Trace Element Substitution in this compound

Caption: Common trace element substitution mechanisms in the this compound lattice.

This compound Geochemistry and Diamond Prospectivity

Caption: Relationship between this compound geochemistry and diamond exploration.

Interpretation of Trace Element Data

The interpretation of trace element data from this compound requires a thorough understanding of partitioning behavior and the geological context of the samples.

-

Rare Earth Elements (REE): Chondrite-normalized REE patterns are particularly informative. Lherzolitic garnets typically show a sinusoidal REE pattern with a depletion in light REE (LREE) and an enrichment in heavy REE (HREE). Harzburgitic garnets, associated with highly depleted mantle, often show a more pronounced LREE depletion and a "humped" mid-REE pattern.

-

High Field Strength Elements (HFSE): Elements like Zr, Hf, and Ti are sensitive to metasomatic processes. Enrichments in these elements can indicate the interaction of the mantle source with silicate melts.

-

Transition Metals: Cr is a key indicator of the degree of depletion of the mantle source. Ni concentrations are used for geothermometry, as the partitioning of Ni between garnet and olivine (B12688019) is temperature-dependent.

Conclusion

The trace element geochemistry of natural this compound is a rich field of study with significant implications for understanding fundamental geological processes. The ability of this compound to incorporate a wide range of trace elements and preserve a record of its formation conditions makes it an indispensable tool for researchers in the Earth sciences. The analytical techniques developed for the precise measurement of trace elements in minerals such as this compound are at the forefront of analytical chemistry and have broad applicability across various scientific disciplines. For professionals in fields such as materials science and drug development, the principles of how a crystalline lattice accommodates trace elements and the sophisticated methods used for their characterization provide a valuable interdisciplinary perspective on the behavior of solid materials. Continued research in this area will undoubtedly lead to new discoveries about the Earth's interior and further refine our ability to use minerals as probes of geological processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. emgs.org.uk [emgs.org.uk]

- 7. We used to think diamonds were everywhere. New research suggests they’ve always been rare - Yahoo News Australia [au.news.yahoo.com]

- 8. researchgate.net [researchgate.net]

- 9. Request Rejected [gq.mines.gouv.qc.ca]

Pyrope Garnet as a Kimberlite Indicator Mineral: A Technical Guide

Introduction

In the exploration for diamondiferous kimberlite pipes, the direct detection of the host rock is often challenging due to its limited surface exposure and the vastness of potential exploration terrains. Consequently, geologists rely on the identification of kimberlite indicator minerals (KIMs) dispersed in surficial sediments by weathering and glacial transport.[1] These minerals, being denser and more resistant to weathering than other kimberlitic components, become concentrated in heavy mineral fractions of materials like till and stream sediments, acting as signposts to their primary source.[1][2] Among the suite of KIMs, which includes Cr-diopside, Mg-ilmenite, and Cr-spinel, pyrope garnet is arguably the most crucial for assessing the diamond potential of a kimberlite source.[2][3][4][5][6]

This compound is a magnesium-aluminium silicate (B1173343) garnet ((Mg₃Al₂(SiO₄)₃)) whose chemical composition is highly sensitive to the pressure and temperature conditions of its formation within the Earth's mantle.[7] Certain compositional varieties of this compound are known to form in the diamond stability field and are frequently found as inclusions within diamonds themselves.[6][8] Therefore, the specific geochemistry of detrital this compound grains recovered during exploration surveys provides invaluable information for prioritizing kimberlite targets with a higher likelihood of being diamond-bearing.[4][9]

Geochemical Classification and Diamond Potential

The utility of this compound as an indicator mineral stems from the systematic variation in its major element chemistry, particularly its chromium (Cr₂O₃) and calcium (CaO) content. These variations reflect the composition of the mantle rocks (peridotites and eclogites) from which the pyropes were derived and subsequently transported to the surface by the kimberlite magma.[3] A classification scheme, originally developed by Dawson and Stephens (1975) and later refined by Gurney (1984) and Grütter et al. (2004), categorizes garnets into different groups (G-groups) based on their chemistry, each linked to a specific mantle paragenesis and, by extension, to diamond potential.[3][10]

Peridotitic Pyropes: The G9/G10 Classification

The most significant classification for diamond exploration involves distinguishing between lherzolitic (G9) and harzburgitic (G10) pyropes.[8][11]

-

G9 Pyropes (Lherzolitic): These are calcic, Cr-pyropes derived from lherzolite, a common type of mantle peridotite.[3][4] While abundant in many kimberlites, they are not strongly indicative of diamond potential on their own.[11]

-

G10 Pyropes (Harzburgitic): These are sub-calcic, high-Cr pyropes.[10][11] Their formation is associated with depleted mantle harzburgites, a rock type considered a principal source of diamonds.[3] The degree to which G10 garnets are sub-calcic (low in CaO) appears to correlate directly with the diamond content of the host kimberlite.[11] The presence of G10 pyropes, particularly a specific subset known as "G10D" garnets, in a sample is a highly favorable indicator for the discovery of a diamondiferous kimberlite.[6][10]

Other Important Garnet Groups

While the G9/G10 distinction is critical, other garnet compositions provide a more complete picture of the mantle sampled by the kimberlite:

-

Titanian Pyropes (G1, G2, G11): These are typically low-Cr, high-titanium pyropes often associated with the megacryst suite, a series of large crystals that form within the kimberlite magma itself.[2][3]

-

Eclogitic Garnets (G3, G4, etc.): These are orange-colored, this compound-almandine garnets derived from eclogite xenoliths.[3] Eclogite is another significant source of diamonds in some kimberlites, making the identification of diamond-facies eclogitic garnets (e.g., G3D, G4D) also important for assessing economic potential.[3][10]

-

Wehrlitic Pyropes (G7, G12): These are high-calcium pyropes derived from wehrlite, another type of peridotite.[3][4]

Data Presentation: this compound Garnet Classification

The following table summarizes the major geochemical classifications for mantle-derived this compound garnets used in kimberlite exploration.

| Group | Name / Paragenesis | Key Chemical Characteristics (wt%) | Diamond Association |

| G9 | Lherzolitic | Moderate to high Cr₂O₃, High CaO | Generally low, but high-Cr G9 can be diamond-associated[4] |

| G10 | Harzburgitic | High Cr₂O₃ (>4%), Low CaO ("Sub-calcic") | Strong . Considered the most important indicator.[6][11] |

| G1/G2 | Ti-Pyrope (Megacryst) | Low Cr₂O₃, High TiO₂ (>0.4%) | Low to moderate. Indicates kimberlite presence.[3][10] |

| G3/G4 | Eclogitic | Low Cr₂O₃, Variable CaO & TiO₂ | Can be strong, especially for "G3D" and "G4D" subtypes.[10] |

| G5 | Crustal Almandine | Very low Cr₂O₃, High FeO | None. Represents crustal contamination.[3] |

| G11 | High Ti-Cr this compound | High Cr₂O₃, High TiO₂ (>0.4%) | Moderate to high.[3][10] |

| G12 | Wehrlitic | High Cr₂O₃, Very High CaO | Low.[3][4] |

Experimental Protocols

The successful use of this compound as an indicator mineral relies on a systematic and rigorous workflow from sample collection in the field to detailed chemical analysis in the laboratory.

1. Sample Collection and Preparation

-

Media: The most effective sample media are glacial till and stream sediments, where heavy minerals naturally accumulate.[1][12]

-

Sample Size: Bulk samples, typically ranging from 5 to 40 kg, are collected to ensure a statistically significant number of indicator mineral grains can be recovered.[13][14]

-

Initial Processing: Samples are first disaggregated, often with a chemical dispersant and agitation. The gravel fraction (>2 mm) is typically removed by wet screening.[1][15] The target fraction for indicator mineral recovery is the sand-sized portion, most commonly between 0.25 mm and 2.0 mm.[2][12][16] The 0.25-0.50 mm fraction is often considered optimal.[2][12]

2. Heavy Mineral Concentration

The goal of this stage is to reduce the sample volume from kilograms to a few grams of heavy mineral concentrate (HMC), from which the indicator minerals can be picked.[17]

-

Density Separation: The <2 mm fraction is processed using density-based methods. This can involve a pre-concentration step using equipment like a shaking table or spiral concentrator, followed by a final concentration using heavy liquids such as methylene (B1212753) iodide (specific gravity ~3.1 g/cm³) or tetrabromoethane (specific gravity ~2.9 g/cm³).[1][15] The dense "sink" fraction, containing the indicator minerals, is retained.[15]

-

Magnetic Separation: The HMC is then subjected to magnetic separation using a hand magnet to remove highly magnetic minerals (like magnetite) and then a Frantz electromagnetic separator.[15] This process fractionates the remaining minerals based on their magnetic susceptibility, which helps to further concentrate the weakly paramagnetic this compound garnets.[3]

3. Mineral Selection and Analysis

-

Visual Selection ("Picking"): The final mineral concentrates are examined under a binocular microscope.[15] Experienced technicians visually identify and hand-pick potential kimberlite indicator minerals based on their characteristic color, luster, and crystal shape. Cr-pyrope is known for its distinctive purple to deep red color.[3][7]

-

Electron Probe Microanalysis (EPMA): This is the definitive analytical technique for confirming the identity of a mineral grain and determining its precise chemical composition.[2][18]

-

Sample Mounting: Picked grains are mounted in an epoxy resin puck and polished to expose a flat, smooth surface for analysis.

-

Analytical Conditions: The analysis is performed using an electron microprobe. Typical settings for silicate minerals like garnet involve an accelerating voltage of 15-20 kV and a beam current of 10-60 nA.[19][20]

-

Methodology: A focused beam of electrons bombards the sample surface, causing the emission of characteristic X-rays. The wavelengths and intensities of these X-rays are measured using wavelength-dispersive spectrometers (WDS).[19]

-

Quantification: The X-ray intensities are compared to those from well-characterized mineral standards to calculate the weight percent of major and minor element oxides (e.g., SiO₂, Al₂O₃, Cr₂O₃, FeO, MgO, CaO, TiO₂).[20] This quantitative data is then used to classify the garnet and assess its significance.

-

Visualizations

The following diagrams illustrate the logical workflow of kimberlite exploration using indicator minerals and the geochemical classification of this compound garnets.

Caption: Kimberlite exploration workflow using indicator minerals.

Caption: Geochemical classification of peridotitic pyropes.

References

- 1. lyellcollection.org [lyellcollection.org]

- 2. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]

- 3. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]

- 4. mdpi.com [mdpi.com]

- 5. Kimberlite - Wikipedia [en.wikipedia.org]

- 6. mccgeoscience.com [mccgeoscience.com]

- 7. Garnet - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ikcabstracts.com [ikcabstracts.com]

- 11. wsgs.wyo.gov [wsgs.wyo.gov]

- 12. researchgate.net [researchgate.net]

- 13. static.ags.aer.ca [static.ags.aer.ca]

- 14. researchgate.net [researchgate.net]

- 15. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 17. geochem.nrcan.gc.ca [geochem.nrcan.gc.ca]

- 18. geology.wisc.edu [geology.wisc.edu]

- 19. mindat.org [mindat.org]

- 20. jsg.utexas.edu [jsg.utexas.edu]

An In-depth Technical Guide to the Pyralspite Garnet Group Classification

This technical guide provides a comprehensive overview of the classification of the pyralspite group of garnets. It details the chemical composition, solid solution series, and the analytical methodologies employed for the precise identification and classification of these silicate (B1173343) minerals, targeting researchers, scientists, and professionals in drug development who may utilize mineralogical data.

Introduction to Garnet Classification

Garnets are a group of nesosilicate minerals that share a common crystal structure but exhibit wide variations in chemical composition.[1][2] The general chemical formula for the garnet group is X₃Y₂(SiO₄)₃, where the 'X' and 'Y' sites are occupied by various metal ions.[1][3][4] This variation in elemental composition gives rise to the different species of garnet. The garnet group is broadly divided into two primary solid solution series: Pyralspite and Ugrandite.[1][2][5][6] This guide focuses on the pyralspite series, where the Y-site is occupied by aluminum (Al³⁺).[1][3][7] The name "pyralspite" is a mnemonic acronym derived from its three primary end-member species: Pyr ope, Al mandine, and Sp essartine.[8]

Data Presentation: The Pyralspite End-Members

The classification of the pyralspite garnets is defined by the dominant divalent cation occupying the X-site in the crystal lattice. The three end-members of this series represent the idealized, pure forms of the mineral. In nature, however, garnets are almost always mixtures of two or more species.[3][9]

| Mineral Species | Ideal Chemical Formula | Divalent Cation (X-site) | Common Colors |

| Pyrope | Mg₃Al₂(SiO₄)₃ | Magnesium (Mg²⁺) | Deep red, purplish-red, to nearly black[10][11] |

| Almandine | Fe₃Al₂(SiO₄)₃ | Iron (Fe²⁺) | Deep red, brownish-red, to violet-red[12][13] |

| Spessartine | Mn₃Al₂(SiO₄)₃ | Manganese (Mn²⁺) | Orange, reddish-brown, yellow-orange[14][15][16] |

Pyralspite as a Solid Solution Series

The three end-members of the pyralspite group form a continuous solid solution series.[10][14] This means that the divalent cations—Magnesium (Mg²⁺), Iron (Fe²⁺), and Manganese (Mn²⁺)—can readily substitute for one another in the 'X' position of the garnet crystal structure due to their similar ionic size and charge. Consequently, a natural pyralspite garnet is rarely a pure end-member but rather an intermediate composition. For example, a garnet with a composition between this compound and almandine is known as a rhodolite.[10] The classification of a specific garnet sample is therefore determined by identifying the dominant cation in the X-site through chemical analysis.

Experimental Protocols for Garnet Characterization

Precise classification of pyralspite garnets requires advanced analytical techniques to determine both their crystal structure and elemental composition.

Electron Probe Microanalysis (EPMA)

EPMA is a primary technique for obtaining quantitative chemical data from garnets. It is a non-destructive method that uses a focused beam of electrons to generate characteristic X-rays from a small spot on the sample.

-

Methodology: A polished garnet sample is placed in a high-vacuum chamber. An electron beam, typically with an accelerating voltage of 15-20 kV and a beam current of 20-60 nA, is focused onto a micrometer-sized spot on the mineral surface.[14] Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of the characteristic X-rays emitted for each element of interest (e.g., Si, Al, Fe, Mg, Mn, Ca). These intensities are then compared to those measured from standards of known composition to calculate the elemental weight percent of the oxides. The resulting data allows for the calculation of the mineral's chemical formula and the precise ratio of this compound, almandine, and spessartine components.

X-Ray Diffraction (XRD)

XRD is used to confirm the garnet crystal structure and determine its unit-cell parameters. As the size of the cations in the X-site varies (Mg²⁺, Fe²⁺, Mn²⁺), the size of the unit cell also changes systematically, providing a proxy for composition.

-

Methodology: A powdered sample of the garnet or a micro-sample for in-situ analysis is irradiated with monochromatic X-rays.[2][12] The X-rays are diffracted by the crystal lattice planes at specific angles (2θ), according to Bragg's Law. A detector records the intensity of the diffracted X-rays at different angles, producing a diffraction pattern. This pattern is a fingerprint of the mineral's crystal structure. The positions of the diffraction peaks are used to calculate the unit-cell dimensions, which can be compared to reference data for the pyralspite end-members.[12]

Raman Spectroscopy

Raman spectroscopy is a rapid, non-destructive technique that provides insight into the chemical composition of garnets by analyzing their vibrational modes.

-

Methodology: A laser is focused on the garnet sample. The light scattered from the sample is collected and analyzed. While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is shifted in frequency (Raman scattering). This frequency shift corresponds to the vibrational modes of the SiO₄ tetrahedra and the cations in the crystal lattice.[11] The positions of the Raman peaks are sensitive to the mass of the cations in the X and Y sites.[13] By comparing the Raman spectrum of an unknown sample to the spectra of the pure end-members, its identity and approximate position within the solid solution series can be determined.[10][15]

Visualizing Pyralspite Classification

Diagrams are essential for understanding the hierarchical and compositional relationships within the pyralspite group.

Caption: Hierarchical classification of the Garnet Group into its main series and species.

Caption: Ternary diagram illustrating the solid solution series of pyralspite garnets.

References

- 1. msaweb.org [msaweb.org]

- 2. scielo.org.co [scielo.org.co]

- 3. avantesusa.com [avantesusa.com]

- 4. researchgate.net [researchgate.net]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. geology.wisc.edu [geology.wisc.edu]

- 10. gem-center.ru [gem-center.ru]

- 11. New natural garnet reference materials for determining the oxidation state of iron in garnet using the electron microprobe flank method - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00131A [pubs.rsc.org]

- 12. Garnet Characterization & Identification with Spectroscopy - Application [avantes.com]

- 13. gq.mines.gouv.qc.ca [gq.mines.gouv.qc.ca]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Raman spectroscopy of garnet-group minerals [pubs.usgs.gov]

The Influence of Chromium on the Color of Pyrope Garnet: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the relationship between chromium content and the resulting color variations in pyrope garnet. Pure this compound (Mg₃Al₂(SiO₄)₃) is colorless; its vibrant red and purple hues are primarily due to the incorporation of chromium (Cr³⁺) into its crystal lattice. This document details the underlying chemical principles, quantitative colorimetric data, and the experimental methodologies used to characterize this phenomenon.

The Physicochemical Basis of Color in Chrome this compound